molecular formula C19H15N3O5S B14806693 2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide

2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide

Cat. No.: B14806693
M. Wt: 397.4 g/mol
InChI Key: AEPZLELXAZPBSM-UHFFFAOYSA-N
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Description

2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide is a chemical compound with the molecular formula C19H15N3O5S. It is known for its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-phenylbenzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-nitrobenzenesulfonyl chloride+N-phenylbenzamide2-[(2-nitrophenyl)sulfonyl]amino-N-phenylbenzamide\text{2-nitrobenzenesulfonyl chloride} + \text{N-phenylbenzamide} \rightarrow \text{this compound} 2-nitrobenzenesulfonyl chloride+N-phenylbenzamide→2-[(2-nitrophenyl)sulfonyl]amino-N-phenylbenzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative .

Scientific Research Applications

2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups play a crucial role in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide
  • 2-{[(4-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide

Uniqueness

2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications.

Properties

Molecular Formula

C19H15N3O5S

Molecular Weight

397.4 g/mol

IUPAC Name

2-[(2-nitrophenyl)sulfonylamino]-N-phenylbenzamide

InChI

InChI=1S/C19H15N3O5S/c23-19(20-14-8-2-1-3-9-14)15-10-4-5-11-16(15)21-28(26,27)18-13-7-6-12-17(18)22(24)25/h1-13,21H,(H,20,23)

InChI Key

AEPZLELXAZPBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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